![molecular formula C9H8F4N2O B1435733 N-[(3-amino-5-fluorophenyl)methyl]-2,2,2-trifluoroacetamide CAS No. 2059949-79-8](/img/structure/B1435733.png)
N-[(3-amino-5-fluorophenyl)methyl]-2,2,2-trifluoroacetamide
Overview
Description
“N-[(3-amino-5-fluorophenyl)methyl]-2,2,2-trifluoroacetamide” is a chemical compound that contains an amide group, a trifluoroacetamide group, and a fluorophenyl group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable amine with a trifluoroacetyl chloride to form the trifluoroacetamide group. The fluorophenyl group could be introduced through a coupling reaction.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the trifluoroacetamide group attached to a fluorophenyl group via a methylene bridge. The fluorine atoms would likely have a significant impact on the electronic properties of the molecule .Chemical Reactions Analysis
This compound could potentially undergo various chemical reactions. For example, the amide group could participate in condensation reactions, and the fluorine atoms could be displaced in nucleophilic aromatic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoroacetamide group would likely make the compound highly polar, and the presence of fluorine atoms could increase its stability and lipophilicity .Scientific Research Applications
Antibacterial Agents
Fluorinated compounds have been synthesized and evaluated for their potential as antibacterial agents. For example, new lamotrigine analogs, incorporating fluorine-substituted triazines, have shown interesting activity against several bacteria, including Bacillus subtilis, Streptococcus faecalis, Micrococcus luteus, and Staphylococcus aureus (Alharbi & Alshammari, 2019). This demonstrates the potential of fluorinated compounds in developing new antibacterial drugs.
Antiplasmodial Properties
Compounds featuring trifluoroacetyl groups have been investigated for their antiplasmodial properties. A study on N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides revealed preliminary results indicating potential activity against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum. Molecular docking suggested a theoretical mode of action against the plasmodial parasite, indicating the promise of such compounds in malaria research (Mphahlele et al., 2017).
Herbicidal Activity
Novel N-substituted acetamide derivatives, including those with trifluoromethyl groups, have been designed and evaluated for their herbicidal activities. Some compounds exhibited significant herbicidal effects against various dicotyledonous weeds, highlighting the utility of fluorinated acetamides in agricultural chemistry (Wu et al., 2011).
Radiofluorination
The electrochemical method has been applied for the direct labeling of phenylalanine derivatives with [18F]fluoride, demonstrating the utility of fluorinated compounds in developing radiofluorinated probes for PET imaging. This method allows for the preparation of [18F]fluorophenylalanine, highlighting the importance of such techniques in medical diagnostics and research (Kienzle et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(3-amino-5-fluorophenyl)methyl]-2,2,2-trifluoroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4N2O/c10-6-1-5(2-7(14)3-6)4-15-8(16)9(11,12)13/h1-3H,4,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRQDVJBFJKWIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)F)CNC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-amino-5-fluorophenyl)methyl]-2,2,2-trifluoroacetamide | |
CAS RN |
2059949-79-8 | |
| Record name | N-[(3-amino-5-fluorophenyl)methyl]-2,2,2-trifluoroacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methoxy-4-azatricyclo[4.2.1.0^{3,7}]nonane hydrochloride](/img/structure/B1435650.png)
![[2-Methoxy-6-(trifluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B1435651.png)


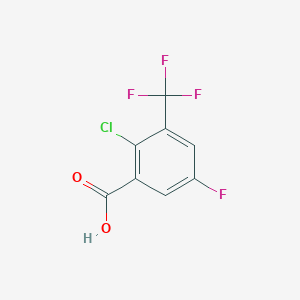
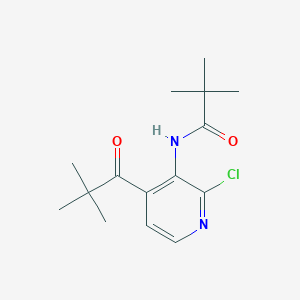
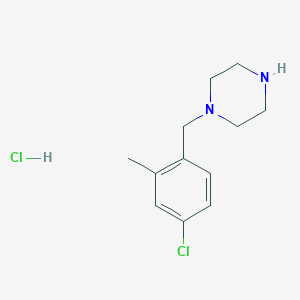
![2-Oxabicyclo[4.1.0]heptan-7-amine hydrochloride](/img/structure/B1435662.png)
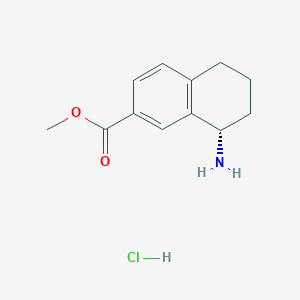
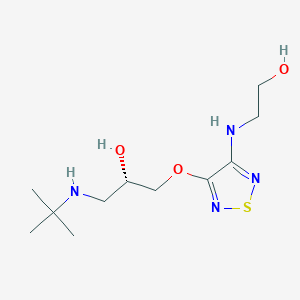
![3',4'-dihydro-2'H-spiro[oxolane-3,1'-pyrrolo[1,2-a]pyrazine]](/img/structure/B1435669.png)
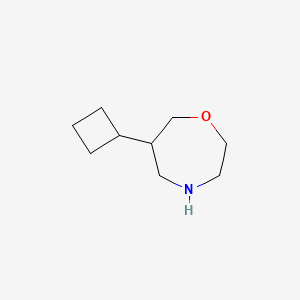

![2-{5-[(2R)-oxolan-2-yl]-1,3,4-oxadiazol-2-yl}piperidine hydrochloride](/img/structure/B1435673.png)